3-(2-(Dimethylamino)-5-fluorophenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a dimethylamino group, a fluorophenyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)-5-fluorobenzaldehyde with malonic acid in the presence of a base to form the corresponding cinnamic acid derivative. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated acids or alcohols.
Scientific Research Applications
3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid
- (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid
Uniqueness
3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid is unique due to the presence of both a dimethylamino group and a fluorine atom on the phenyl ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds. The fluorine atom, in particular, can significantly influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
This detailed article provides a comprehensive overview of 3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
(E)-3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H12FNO2/c1-13(2)10-5-4-9(12)7-8(10)3-6-11(14)15/h3-7H,1-2H3,(H,14,15)/b6-3+ |
InChI Key |
SINYGMODLLYKJK-ZZXKWVIFSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)F)/C=C/C(=O)O |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.